molecular formula C11H21N3O B11732554 (3-methoxypropyl)[(1-propyl-1H-pyrazol-5-yl)methyl]amine

(3-methoxypropyl)[(1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11732554
M. Wt: 211.30 g/mol
InChI Key: MXQGZTNHQQJGRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-methoxypropyl)[(1-propyl-1H-pyrazol-5-yl)methyl]amine is a chemical compound that features a unique structure combining a methoxypropyl group and a pyrazolylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-methoxypropyl)[(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 3-methoxypropylamine with a pyrazole derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine, facilitating the nucleophilic attack on the pyrazole derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: In biological research, it serves as a ligand in the study of enzyme interactions and receptor binding studies.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (3-methoxypropyl)[(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypropyl group may enhance the compound’s lipophilicity, facilitating its passage through cellular membranes. The pyrazole ring can engage in hydrogen bonding and π-π interactions with target proteins, modulating their activity.

Comparison with Similar Compounds

Uniqueness: (3-methoxypropyl)[(1-propyl-1H-pyrazol-5-yl)methyl]amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a methoxypropyl group and a pyrazolylmethyl group allows for versatile applications in different fields.

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

3-methoxy-N-[(2-propylpyrazol-3-yl)methyl]propan-1-amine

InChI

InChI=1S/C11H21N3O/c1-3-8-14-11(5-7-13-14)10-12-6-4-9-15-2/h5,7,12H,3-4,6,8-10H2,1-2H3

InChI Key

MXQGZTNHQQJGRV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNCCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.